molecular formula C11H14N2O B12117414 2-(Cyclopropylamino)-N-phenylacetamide

2-(Cyclopropylamino)-N-phenylacetamide

Cat. No.: B12117414
M. Wt: 190.24 g/mol
InChI Key: SSECTCOVRCYIRN-UHFFFAOYSA-N
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Description

2-(Cyclopropylamino)-N-phenylacetamide is an organic compound characterized by the presence of a cyclopropylamino group attached to an N-phenylacetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylamino)-N-phenylacetamide typically involves the reaction of cyclopropylamine with N-phenylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Cyclopropylamine+N-phenylacetyl chlorideThis compound+HCl\text{Cyclopropylamine} + \text{N-phenylacetyl chloride} \rightarrow \text{this compound} + \text{HCl} Cyclopropylamine+N-phenylacetyl chloride→this compound+HCl

The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylamino)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the amide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of N-phenylacetamide derivatives.

    Reduction: Formation of N-phenylethylamine.

    Substitution: Formation of substituted N-phenylacetamide derivatives.

Scientific Research Applications

2-(Cyclopropylamino)-N-phenylacetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies investigating the interaction of amides with biological targets, such as enzymes and receptors.

    Industrial Applications: The compound is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism by which 2-(Cyclopropylamino)-N-phenylacetamide exerts its effects involves its interaction with specific molecular targets. The cyclopropylamino group can form hydrogen bonds and other interactions with active sites of enzymes or receptors, modulating their activity. This interaction can lead to changes in the biochemical pathways, influencing various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    N-phenylacetamide: Lacks the cyclopropylamino group, making it less reactive in certain chemical reactions.

    Cyclopropylamine: Lacks the N-phenylacetamide backbone, limiting its applications in medicinal chemistry.

    N-cyclopropyl-N-phenylacetamide: Similar structure but different reactivity due to the presence of an additional cyclopropyl group.

Uniqueness

2-(Cyclopropylamino)-N-phenylacetamide is unique due to the presence of both the cyclopropylamino group and the N-phenylacetamide backbone. This combination imparts specific chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

2-(cyclopropylamino)-N-phenylacetamide

InChI

InChI=1S/C11H14N2O/c14-11(8-12-9-6-7-9)13-10-4-2-1-3-5-10/h1-5,9,12H,6-8H2,(H,13,14)

InChI Key

SSECTCOVRCYIRN-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCC(=O)NC2=CC=CC=C2

Origin of Product

United States

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